Beta-Lipotropin (1-10), porcine Acetate
Description
Beta-Lipotropin (1-10), porcine Acetate is a bioactive peptide fragment derived from the carboxyl-terminal region of beta-lipotropin, a larger precursor hormone encoded by the proopiomelanocortin (POMC) gene . This decapeptide (10-amino-acid sequence) is conserved across species, with structural identity in the pituitary and hypothalamic extracts of humans and pigs . Beta-lipotropin itself is enzymatically cleaved from POMC, alongside other hormones such as adrenocorticotropic hormone (ACTH), melanocyte-stimulating hormones (MSHs), and beta-endorphin .
The porcine-derived fragment is utilized in biochemical research for its role in cellular signaling pathways, particularly in studies involving cardiomyocyte viability and apoptosis . It is commercially available in various quantities (5 mg to 1 mL*10 mM solutions) for experimental use, with suppliers like CymitQuimica and Shanghai ChuTai Biotechnology offering standardized preparations .
Structure
2D Structure
Properties
Molecular Formula |
C44H70N10O17 |
|---|---|
Molecular Weight |
1011.1 g/mol |
IUPAC Name |
acetic acid;(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-4-carboxy-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H66N10O15.C2H4O2/c1-21(2)19-27(49-35(59)25(43)12-14-32(54)55)36(60)46-22(3)34(58)44-20-31(53)45-23(4)39(63)52-18-8-11-30(52)41(65)51-17-7-10-29(51)38(62)48-26(13-15-33(56)57)40(64)50-16-6-9-28(50)37(61)47-24(5)42(66)67;1-2(3)4/h21-30H,6-20,43H2,1-5H3,(H,44,58)(H,45,53)(H,46,60)(H,47,61)(H,48,62)(H,49,59)(H,54,55)(H,56,57)(H,66,67);1H3,(H,3,4)/t22-,23-,24-,25-,26-,27-,28-,29-,30-;/m0./s1 |
InChI Key |
CUOCEUFWIMJCGL-PKJGATEWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)N.CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
POMC-Derived Hormones
Other Bioactive Peptides
Key Insight: Beta-Lipotropin (1-10) is distinct from amyloid or fibrinogen-targeting peptides, as it is derived from a hormonal precursor and functions in cell viability rather than disease pathology or hemostasis.
Physicochemical and Commercial Comparison
Key Insight : Beta-Lipotropin (1-10) is priced competitively for research use, with purification methods (e.g., high-pH chromatography) ensuring high purity compared to similar peptides .
Q & A
Basic Research Questions
Q. What are the primary structural and functional characteristics of Beta-Lipotropin (1-10), porcine Acetate, and how are they experimentally validated?
- Methodological Answer : The peptide's structure is characterized via Edman degradation for N-terminal sequencing and mass spectrometry (MS) for molecular weight verification . Its C-terminal sequence, derived from proopiomelanocortin (POMC), is confirmed through enzymatic cleavage studies and alignment with POMC precursor databases . Functional validation involves in vitro assays, such as receptor binding studies using radiolabeled ligands and inhibition assays (e.g., DHEAS secretion inhibition in fetal adrenal cell cultures) .
Q. Which analytical techniques are most reliable for quantifying this compound in biological samples?
- Methodological Answer : ELISA kits optimized for peptide detection (e.g., sandwich ELISA with monoclonal antibodies) are preferred for specificity . For higher resolution, liquid chromatography-tandem MS (LC-MS/MS) is recommended, particularly when analyzing complex matrices (e.g., plasma or tissue homogenates). Reference standards should match the peptide’s acetate salt form to avoid ion suppression artifacts .
Q. How can researchers design a robust in vitro study to assess the peptide’s biological activity?
- Methodological Answer : Use fetal adrenal cell cultures to test dose-dependent inhibition of DHEAS secretion, as demonstrated in fetal zone cell models . Include controls for ACTH and TGF-beta interactions, as these hormones may have additive or antagonistic effects. Normalize data to protein content or cell count, and validate findings with siRNA knockdown of putative receptors.
Advanced Research Questions
Q. How should researchers address contradictory findings regarding Beta-Lipotropin (1-10)’s role in adrenal and neuronal systems?
- Methodological Answer : Discrepancies may arise from model-specific differences (e.g., fetal vs. adult adrenal cells) or cross-reactivity with related peptides. To resolve this:
Perform comparative studies across multiple cell lines or primary cultures .
Use immunodepletion or CRISPR-edited POMC knockout models to isolate the peptide’s effects .
Apply pathway-specific inhibitors (e.g., MAPK or cAMP modulators) to dissect signaling mechanisms .
Q. What experimental strategies can elucidate the peptide’s interaction with G-protein-coupled receptors (GPCRs)?
- Methodological Answer :
Co-immunoprecipitation (Co-IP) : Use FLAG-tagged peptide variants and GPCR-specific antibodies to identify binding partners .
Surface Plasmon Resonance (SPR) : Quantify binding kinetics between the peptide and recombinant GPCR extracellular domains.
Calcium flux assays : Monitor intracellular Ca²⁺ changes in GPCR-transfected HEK293 cells using fluorescent dyes (e.g., Fluo-4) .
Q. How do post-translational modifications (PTMs) of Beta-Lipotropin (1-10) affect its bioactivity?
- Methodological Answer : PTMs (e.g., acetylation or phosphorylation) can be identified via MS/MS with collision-induced dissociation (CID). To assess functional impact:
Synthesize modified peptide analogs and compare their activity in adrenal cell assays .
Use site-directed mutagenesis in POMC-expressing cell lines to mimic or block PTMs .
Q. What are the best practices for studying POMC processing to Beta-Lipotropin (1-10) in secretory pathways?
- Methodological Answer :
Pulse-chase labeling : Track POMC cleavage kinetics in AtT-20 pituitary cells using ³⁵S-methionine .
Subcellular fractionation : Isolate secretory granules via density gradient centrifugation to localize processing enzymes (e.g., prohormone convertases) .
Protease inhibition : Use furin or PC1/3 inhibitors to validate cleavage specificity .
Q. How can researchers mitigate variability in dose-response relationships across studies?
- Methodological Answer :
Standardize peptide stock concentrations using amino acid analysis (AAA) .
Account for batch-to-batch variability in synthetic peptides via HPLC purity checks (>95%).
Use nonlinear regression models (e.g., four-parameter logistic curves) to analyze dose-response data, reporting EC₅₀/IC₅₀ values with 95% confidence intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
